REACTION_CXSMILES
|
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:8])C=CC=CC=1.[C:18]([O:22][C:23](=[O:30])[CH2:24][CH2:25][CH2:26]C(O)=O)([CH3:21])([CH3:20])[CH3:19].[N:31]1[CH:36]=CC=CC=1>>[C:18]([O:22][C:23]([CH2:24][CH2:25][CH2:26][N:31]=[C:36]=[O:8])=[O:30])([CH3:19])([CH3:20])[CH3:21]
|
Name
|
|
Quantity
|
12.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
8.38 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CCCC(=O)O)=O
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 90° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)CCCN=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |